3-Methoxy-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-5-3-2-4-11-6(5)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBPGFAXGVJYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Route (Classical Approach)
A representative classical synthetic route involves:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1. Nitration | Electrophilic aromatic substitution | Introduction of nitro group on pyridine ring | Typically using nitric acid or nitrating agents |
| 2. Reduction | Catalytic or chemical reduction | Conversion of nitro to amino group | Commonly Fe/HCl, SnCl2, or catalytic hydrogenation |
| 3. Methoxylation | Nucleophilic substitution or methylation | Introduction of methoxy group at 3-position | Via methylation of hydroxyl or direct substitution |
| 4. Trifluoromethylation | Radical or nucleophilic trifluoromethylation | Introduction of trifluoromethyl group at 2-position | Using reagents like Togni reagent, CF3I, or fluorination catalysts |
This route requires careful control of regioselectivity, especially for the trifluoromethylation step, to ensure substitution at the 2-position.
Catalytic Trifluoromethylation and Methoxylation
Recent advances utilize transition metal catalysis for direct functionalization of pyridine derivatives:
Iridium-Catalyzed C–H Borylation : This method allows selective borylation of trifluoromethyl-substituted pyridines, which can be further transformed into methoxy derivatives via subsequent functional group interconversions. The procedure involves an iridium catalyst with bipyridine ligands, pinacolborane as the boron source, and heating at 80 °C under inert atmosphere. The crude products are purified by column chromatography.
Traceless Borylation of Amino-Substituted Pyridines : Amino groups on pyridines can be converted into methoxy groups via borylation and subsequent substitution steps under similar iridium catalysis conditions.
These catalytic methods offer milder conditions, higher selectivity, and fewer steps compared to classical routes.
Industrial Fluorination Methods
Industrial processes for introducing trifluoromethyl groups often involve fluorination of chlorinated pyridine precursors under superatmospheric pressure in the presence of metal halide catalysts such as FeCl3 or FeF3. For example, (trichloromethyl)pyridine compounds are reacted with hydrogen fluoride (HF) at 150–250 °C and pressures ranging from 5 to 1200 psig to yield chlorinated trifluoromethylpyridines with high efficiency.
| Parameter | Typical Industrial Conditions |
|---|---|
| Catalyst | FeCl3, FeF3, or mixtures thereof |
| Temperature | 150–250 °C |
| Pressure | 5–1200 psig (preferably ~15 psig) |
| Reaction Time | 1–100 hours depending on substrate and conditions |
| Outcome | High yield of chlorinated trifluoromethylpyridines |
These intermediates can be further functionalized to obtain methoxy-substituted trifluoromethylpyridines.
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Classical Multi-step Synthesis | Stepwise nitration, reduction, methoxylation, trifluoromethylation | Well-established, flexible | Multi-step, moderate yields |
| Iridium-Catalyzed C–H Borylation | Direct functionalization under mild conditions | High selectivity, fewer steps | Requires expensive catalysts |
| Industrial Fluorination of Chloropyridines | High-pressure HF fluorination with metal halide catalysts | Scalable, high yield | Harsh conditions, specialized equipment |
The regioselectivity of trifluoromethylation is critical; catalysts and reaction conditions must be optimized to favor substitution at the 2-position over other positions on the pyridine ring.
Continuous flow reactors and advanced catalytic systems improve yield and purity in industrial settings by providing better temperature control and reaction time management.
The use of iridium catalysts with specific ligands (e.g., 4,4-di-tert-butyl bipyridine) enhances the efficiency of borylation, enabling subsequent methoxylation steps with minimal side reactions.
Superatmospheric pressure fluorination reduces decomposition and by-product formation compared to vapor-phase fluorination, improving overall process efficiency.
The preparation of 3-Methoxy-2-(trifluoromethyl)pyridine involves sophisticated synthetic strategies combining classical multi-step reactions and modern catalytic methods. Industrial processes leverage high-pressure fluorination techniques to efficiently produce trifluoromethylated pyridine intermediates. Advances in transition metal catalysis, particularly iridium-catalyzed borylation, provide milder and more selective routes to this compound. Optimization of reaction conditions and catalyst systems remains a key focus to enhance yield, selectivity, and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, acids, and piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
3-Methoxy-2-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential in targeting diseases such as cancer and bacterial infections. The trifluoromethyl group is particularly noted for enhancing the biological activity of compounds through improved pharmacokinetic properties.
Case Studies :
- Antimicrobial Activity : Research indicates that derivatives of trifluoromethylated pyridines exhibit significant activity against Mycobacterium tuberculosis, suggesting potential applications in antibiotic development.
- Cancer Therapeutics : Some studies have highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation, indicating their role in developing targeted cancer therapies .
Agrochemicals
The compound's derivatives are also utilized in the agrochemical industry. Trifluoromethylpyridines are known for their efficacy as pesticides and herbicides.
Key Applications :
- Crop Protection : Several agrochemical products containing trifluoromethylpyridine moieties have been approved for market use. For instance, Fluazifop-butyl was one of the first derivatives introduced for pest control .
- Synthesis of Agrochemicals : The synthesis of various crop protection agents often involves intermediates derived from this compound, showcasing its versatility .
Comparative Analysis with Related Compounds
| Compound Name | Unique Features |
|---|---|
| This compound | Enhanced reactivity and biological activity due to CF₃ and OCH₃ groups |
| 2-Methoxy-3-(trifluoromethyl)pyridine | Similar structure but different positional isomerism affects properties |
| 4-Methoxy-2-(trifluoromethyl)pyridine | Different substitution location may alter pharmacokinetics |
| 2-Trifluoromethylpyridine | Lacks methoxy group; primarily used in industrial applications |
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Positional Isomers and Substituent Effects
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine
- Structure : CF₃ at 6-position, methoxy at 3-position, and amine (-NH₂) at 2-position.
- Key Differences: The amine group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes). This compound is reported to exhibit higher solubility in polar solvents compared to the non-aminated parent compound .
3-Methoxy-4-(trifluoromethyl)pyridin-2-amine
- Structure : CF₃ at 4-position, methoxy at 3-position, and amine at 2-position.
- Key Differences : The proximity of CF₃ and methoxy groups creates steric hindrance, reducing reactivity in nucleophilic substitution reactions. However, this configuration improves thermal stability, making it suitable for high-temperature agrochemical formulations .
2,3-Dimethoxy-5-(trifluoromethyl)pyridine
- Structure : Two methoxy groups (2- and 3-positions) and CF₃ at 5-position.
- Key Differences : The additional methoxy group increases electron density on the pyridine ring, accelerating electrophilic substitution reactions. This compound is less lipophilic than 3-Methoxy-2-(trifluoromethyl)pyridine, limiting its use in lipid-rich environments .
- Applications : Intermediate in synthesizing herbicides with broad-spectrum activity .
Functional Group Variations
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Structure : Chlorine at 3-position, CF₃ at 5-position, and ester group at 2-position.
- Key Differences : The chlorine atom enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). The ester group allows for facile hydrolysis to carboxylic acids, broadening its utility in drug discovery .
- Applications : Building block for anticancer agents and fungicides .
3-(Trifluoromethyl)pyridin-2-ylmethanamine hydrochloride
- Structure : CF₃ at 3-position and amine-terminated side chain at 2-position.
- Key Differences : The primary amine enables conjugation with carbonyl groups or metal catalysts. The hydrochloride salt improves aqueous solubility, favoring pharmacokinetic profiles in drug candidates .
- Applications : Precursor for antidepressants and antiviral agents .
2-Hydroxy-3-(trifluoromethyl)pyridine
- Structure : Hydroxyl (-OH) at 2-position and CF₃ at 3-position.
- Key Differences: The hydroxyl group participates in tautomerism (keto-enol), altering reactivity in acidic or basic conditions. This compound exhibits strong hydrogen-bonding capacity, making it a ligand for metalloenzymes .
- Applications : Chelating agent in catalytic systems and antiparasitic drug development .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Substituent Positions | Key Functional Groups | Key Applications |
|---|---|---|---|
| This compound | 3-OCH₃, 2-CF₃ | Methoxy, CF₃ | Agrochemical intermediates |
| 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine | 3-OCH₃, 6-CF₃, 2-NH₂ | Amine | Pharmaceutical synthesis |
| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | 3-Cl, 5-CF₃, 2-COOCH₃ | Ester, Cl | Anticancer agents |
| 2-Hydroxy-3-(trifluoromethyl)pyridine | 2-OH, 3-CF₃ | Hydroxyl | Catalytic ligands |
Table 2: Physicochemical Properties
| Compound Name | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 2.1 | 0.5 (water) | 78–80 |
| 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine | 1.8 | 1.2 (water) | 102–104 |
| 2,3-Dimethoxy-5-(trifluoromethyl)pyridine | 1.5 | 0.3 (water) | 95–97 |
Biological Activity
3-Methoxy-2-(trifluoromethyl)pyridine, a compound characterized by its unique trifluoromethyl and methoxy substituents, has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₆H₆F₃N
- Molecular Weight : 163.11 g/mol
The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes and interact with cellular targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group can significantly alter the compound's pharmacokinetic properties, potentially enhancing its efficacy as a therapeutic agent.
- Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic pathways.
- Receptor Binding : It has been suggested that the compound can bind to certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of trifluoromethyl pyridines exhibit notable antimicrobial properties. For instance:
- Fungicidal Activity : Compounds containing trifluoromethyl groups have shown enhanced fungicidal activity compared to their chlorinated counterparts. In particular, studies indicate that this compound derivatives possess significant antifungal properties against various pathogens such as Botrytis cinerea and Fusarium spp. .
| Compound | Pathogen | EC50 (μg/mL) |
|---|---|---|
| This compound | Phomopsis sp. | 12.64 |
| Fluazinam | Botrytis cinerea | 35.16 |
Anticancer Activity
In vitro studies have highlighted the potential anticancer effects of this compound. Notably, modifications at the 2-position of related compounds have resulted in increased cytotoxicity against glioblastoma cells. The presence of the trifluoromethyl group has been linked to enhanced cell death through mechanisms involving microtubule disruption .
Case Studies
- Study on Indolyl-Pyridinyl-Propenones : A series of compounds were evaluated for their ability to induce methuosis (a form of cell death) in glioblastoma cells. The introduction of a trifluoromethyl group significantly increased cytotoxicity, with some derivatives exhibiting GI50 values as low as 0.1 μM .
- Antifungal Evaluation : In a comparative study, several trifluoromethyl pyridine derivatives were tested against fungal strains, revealing that those with the trifluoromethyl substitution consistently outperformed traditional antifungals in terms of potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxy-2-(trifluoromethyl)pyridine, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or fluorination reactions. For example, trifluoroethanol-mediated nucleophilic substitution under mixed alkali conditions (KOH/K₂CO₃) at 80–100°C has been effective for analogous pyridine derivatives . Key parameters include temperature control (to avoid side reactions), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®). Purification often involves column chromatography or recrystallization .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. For instance, the -CF₃ group typically appears as a quartet in F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₇H₆F₃NO: 178.05).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What strategies address regioselective challenges during functionalization of this compound?
- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. The methoxy group at position 3 is electron-donating, directing electrophilic substitution to position 4 or 4. For example:
- Directed Metalation : Use of LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate position 4 for further coupling .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 5 (meta to -CF₃) requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems to enhance yields .
Q. How can conflicting spectroscopic data (e.g., unexpected F NMR shifts) be resolved for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or tautomerism. Solutions include:
- Variable Temperature NMR : To detect dynamic processes (e.g., rotational barriers in -CF₃ groups) .
- Isotopic Labeling : C-labeled analogs can clarify ambiguous carbon environments.
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and identify likely structures .
Q. What are the applications of this compound in medicinal chemistry, and how does its structure influence bioactivity?
- Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, making it valuable in drug candidates. For example:
- Kinase Inhibitors : The pyridine core can chelate Mg²⁺ in ATP-binding pockets.
- PET Tracers : F-labeled derivatives are synthesized via late-stage fluorination for imaging .
- Structure-Activity Relationship (SAR) : Modifications at position 2 (-CF₃) and 3 (-OCH₃) are critical for target affinity; see docking studies with proteins like EGFR .
Q. What computational tools are recommended for predicting reactivity and optimizing synthetic pathways?
- Methodological Answer :
- Retrosynthetic Software : Synthia™ or AiZynthFinder™ propose routes using known reactions of trifluoromethylpyridines .
- Transition State Modeling : Gaussian or ORCA software calculates activation energies for fluorination steps .
- Machine Learning : Platforms like IBM RXN predict solvent/catalyst combinations for higher yields .
Data Contradiction & Optimization
Q. How should researchers reconcile discrepancies in reported reaction yields for trifluoromethylpyridine syntheses?
- Methodological Answer : Variability often stems from trace moisture or oxygen sensitivity. Mitigation includes:
- Strict Anhydrous Conditions : Use of Schlenk lines or gloveboxes.
- In Situ Analytics : ReactIR monitors intermediate formation to halt reactions at optimal conversion .
- Design of Experiments (DoE) : Statistical optimization of parameters (e.g., temperature, catalyst loading) identifies critical factors .
Q. What advanced techniques validate the stability of this compound under biological assay conditions?
- Methodological Answer :
- LC-MS Stability Studies : Incubate the compound in PBS or serum at 37°C; monitor degradation via time-course MS.
- Metabolite ID : High-resolution LC-MS/MS identifies oxidation products (e.g., demethylation at -OCH₃) .
- Microsomal Assays : Liver microsomes assess hepatic stability; use CYP450 inhibitors to pinpoint metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
